
12-Pahsa
Übersicht
Beschreibung
12-PAHSA, auch bekannt als 12-(Palmitoyloxy)stearinsäure, ist ein Mitglied der Familie der Fettsäureester von Hydroxyfettsäuren (FAHFAs). Diese Verbindung wird durch die Veresterung von Palmitinsäure mit 12-Hydroxystearinsäure gebildet. Es hat aufgrund seiner potenziellen antidiabetischen und entzündungshemmenden Eigenschaften große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Veresterung und Lipidchemie verwendet.
Biologie: Untersucht für seine Rolle in Stoffwechselwegen und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Erforscht für seine antidiabetischen und entzündungshemmenden Eigenschaften, was es zu einem potenziellen Therapeutikum für Stoffwechselstörungen macht.
Industrie: Potenzielle Anwendungen bei der Entwicklung von funktionellen Lebensmitteln und Nutraceutika
Wirkmechanismus
12-PAHSA entfaltet seine Wirkung durch verschiedene Mechanismen:
Insulin-Sensibilisierung: Verbessert die Insulinsensitivität, indem es den Glukosestoffwechsel moduliert und Entzündungen reduziert.
Entzündungshemmende Wirkungen: Hemmt die Produktion proinflammatorischer Zytokine und reduziert die Infiltration von Immunzellen.
Molekulare Ziele: Interagiert mit Rezeptoren wie dem G-Protein-gekoppelten Rezeptor 40 (GPR40) und moduliert Signalwege, die an der Glukose- und Lipidstoffwechsel beteiligt sind
Wirkmechanismus
Target of Action
12-Pahsa, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family, has been identified as an endogenous lipid with anti-diabetic and anti-inflammatory effects . The primary targets of this compound are β cells in the pancreas and adipose tissue . In β cells, this compound promotes survival and function . In adipose tissue, it regulates lipolysis .
Mode of Action
This compound interacts with its targets by signaling through G protein–coupled receptor 40 (GPR40) . This interaction enhances glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake . It also attenuates lipopolysaccharide (LPS)-induced chemokine and cytokine expression and secretion, and phagocytosis in immune cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It enhances GSIS and insulin-stimulated glucose transport, and suppresses hepatic glucose production . It also reduces adipose tissue inflammation .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The action of this compound results in several molecular and cellular effects. It lowers ambient glycemia and improves glucose tolerance while stimulating GLP-1 and insulin secretion . It also reduces adipose tissue inflammation . In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound levels are reduced in the serum and adipose tissue of insulin-resistant humans and high-fat diet (HFD)-fed mice . Restoring this compound levels has high therapeutic potential to treat patients with type 2 diabetes .
Biochemische Analyse
Biochemical Properties
12-PAHSA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), insulin-stimulated glucose transport, and insulin action to suppress hepatic glucose production . These interactions contribute to the overall anti-diabetic effects of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to attenuate immune responses and promote β cell survival in autoimmune diabetic mice . It also enhances the action of insulin to suppress endogenous glucose production .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by reducing ER stress and MAPK signaling . This is mediated in part by glucagon-like peptide 1 receptor (GLP-1R) and not the G protein–coupled receptor GPR40 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, chronic systemic this compound treatment improves both insulin sensitivity and glucose tolerance in chow-fed and high-fat diet-fed mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is involved in the regulation of fasting and high-fat feeding
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 12-PAHSA beinhaltet die Veresterung von Palmitinsäure mit 12-Hydroxystearinsäure. Diese Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das Reaktionsgemisch wird dann mit Techniken wie Säulenchromatographie gereinigt, um das gewünschte Produkt zu isolieren .
Industrielle Produktionsverfahren
Industrielle Verfahren würden wahrscheinlich kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren einsetzen, um eine gleichbleibende Produktionsqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
12-PAHSA kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Peroxiden und anderen oxidativen Produkten führen.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: Substitutionsreaktionen können an den Ester- oder Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Wichtigste gebildete Produkte
Oxidation: Peroxide und Carbonsäuren.
Reduktion: Alkohole und Alkane.
Substitution: Esterderivate und substituierte Fettsäuren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
9-PAHSA: Ein weiteres Mitglied der FAHFA-Familie mit ähnlichen antidiabetischen Eigenschaften.
13-PAHSA: Bekannt für seine entzündungshemmenden Wirkungen.
9-OAHPA: Zeigt insulinsensibilisierende Wirkungen und moduliert den Lipidstoffwechsel.
Einzigartigkeit von 12-PAHSA
This compound zeichnet sich durch seine spezifische Veresterung am 12. Kohlenstoff von Hydroxystearinsäure aus, die einzigartige biologische Aktivitäten verleiht. Seine Fähigkeit, die Insulinsensitivität zu verbessern und Entzündungen zu reduzieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
12-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBLSWAKHZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271510 | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1997286-65-3 | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


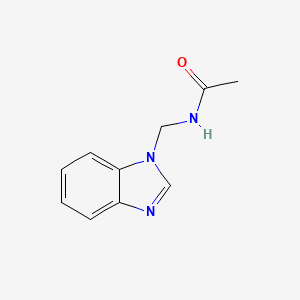

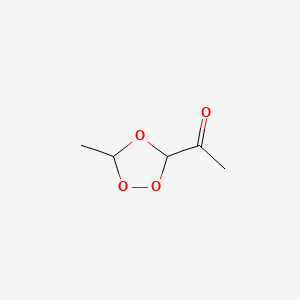
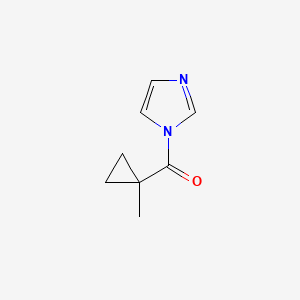

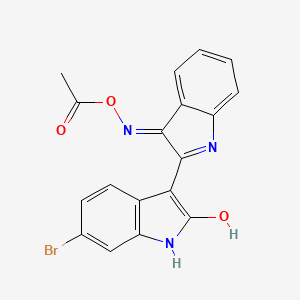

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
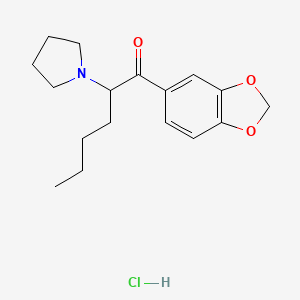
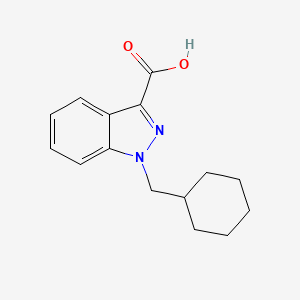
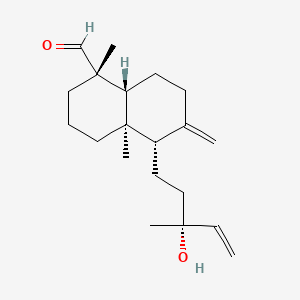
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/new.no-structure.jpg)
